5-(2-Fluorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
Description
5-(2-Fluorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic Schiff base derivative featuring a 1,2,4-triazole core substituted with a 2-fluorophenyl group at position 5 and a furan-2-ylmethyleneamino moiety at position 4. The thiol group at position 3 enhances its reactivity, particularly in metal coordination and tautomerism (thiol ↔ thione) . This compound is synthesized via condensation of 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol with furfural in ethanol under acidic catalysis (e.g., glacial acetic acid), a method analogous to other triazole-based Schiff bases . Its structural uniqueness lies in the electron-withdrawing fluorine atom and the oxygen-rich furan ring, which influence electronic distribution and biological interactions .
Properties
CAS No. |
587005-39-8 |
|---|---|
Molecular Formula |
C13H9FN4OS |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-4-[(E)-furan-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H9FN4OS/c14-11-6-2-1-5-10(11)12-16-17-13(20)18(12)15-8-9-4-3-7-19-9/h1-8H,(H,17,20)/b15-8+ |
InChI Key |
SZSAYUAWHIKKHR-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=CO3)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=CO3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with furan-2-carbaldehyde in the presence of an amine catalyst to form the intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the final triazole-thiol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Fluorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial cell wall synthesis. The compound’s anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by disrupting mitochondrial function or inhibiting specific signaling pathways.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Variations at Position 5 (Aryl Groups)
The 2-fluorophenyl group distinguishes this compound from analogs with different aryl substituents:
- 5-(4-Chlorophenyl) analogs (): Chlorine’s higher electronegativity increases lipophilicity, improving membrane permeability but possibly reducing solubility.
- 5-(Trifluoromethylphenyl) analogs (): The CF₃ group provides strong electron-withdrawing effects, enhancing stability and altering metabolic resistance .
- 5-(Pyridinyl) analogs (): Nitrogen in the pyridine ring introduces basicity, facilitating protonation and metal coordination .
Schiff Base Modifications at Position 4
The furan-2-ylmethyleneamino group contrasts with:
- Thiophen-2-ylmethyleneamino (): Sulfur in thiophene enhances metal chelation, as seen in octahedral complexes with anticancer activity .
- 4-Methoxybenzylideneamino (): Methoxy groups donate electrons, increasing electron density at the Schiff base and altering redox properties .
Tautomerism and Metal Coordination
The thiol group enables tautomerization to a thione form, which can coordinate with transition metals (e.g., Cu²⁺, Ni²⁺) to form complexes with enhanced bioactivity, as demonstrated in . In contrast, non-thiol analogs (e.g., oxadiazoles in ) lack this versatility .
Characterization Data
Anticancer Activity
Metal complexes of triazole-thiols (e.g., Cu²⁺ complexes in ) exhibit moderate to significant inhibition (40–75%) against MCF-7 and Hep-G2 cancer lines, outperforming non-metallated ligands . The target compound’s furan oxygen may enhance DNA intercalation, while fluorine improves bioavailability.
Physicochemical Stability
The 2-fluorophenyl group’s ortho-substitution introduces steric hindrance, reducing hydrolysis rates compared to para-substituted analogs (e.g., 4-fluorophenyl in ) .
Data Tables
Table 1: Substituent Effects on Bioactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
